(Z)-3-hydroxy-N-phenylbut-2-enethioamide
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Overview
Description
(Z)-3-hydroxy-N-phenylbut-2-enethioamide is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxy-N-phenylbut-2-enethioamide typically involves the reaction of a suitable precursor with a thioamide reagent under controlled conditions. One common method involves the use of a base-catalyzed reaction between a phenyl-substituted enone and a thioamide. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-hydroxy-N-phenylbut-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-hydroxy-N-phenylbut-2-enethioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3-hydroxy-N-phenylbut-2-enethioamide involves its interaction with specific molecular targets. The hydroxyl and thioamide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The phenyl group may also play a role in binding to hydrophobic pockets in proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-hydroxy-N-phenylbut-2-enamide: Similar structure but with an amide group instead of a thioamide group.
(Z)-3-hydroxy-N-phenylbut-2-enethioester: Similar structure but with a thioester group instead of a thioamide group.
(Z)-3-hydroxy-N-phenylbut-2-enethioether: Similar structure but with a thioether group instead of a thioamide group.
Uniqueness
(Z)-3-hydroxy-N-phenylbut-2-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other functional groups, making this compound valuable for various applications.
Properties
Molecular Formula |
C10H11NOS |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
(Z)-3-hydroxy-N-phenylbut-2-enethioamide |
InChI |
InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,11,13)/b8-7- |
InChI Key |
CNQHMZRCUWDALI-FPLPWBNLSA-N |
Isomeric SMILES |
C/C(=C/C(=S)NC1=CC=CC=C1)/O |
Canonical SMILES |
CC(=CC(=S)NC1=CC=CC=C1)O |
Origin of Product |
United States |
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